molecular formula C20H16O4 B5780514 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate

Cat. No.: B5780514
M. Wt: 320.3 g/mol
InChI Key: GXDUBMHFPRNBLN-UHFFFAOYSA-N
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Description

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate is a complex organic compound belonging to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate typically involves multiple steps. One common method starts with the preparation of the chromen core, followed by the introduction of the cyclopropanecarboxylate group. The process often involves the following steps:

    Formation of the Chromen Core: This can be achieved by the condensation of salicylaldehyde with an appropriate ketone in the presence of a base.

    Introduction of the Cyclopropanecarboxylate Group: This step involves the reaction of the chromen derivative with cyclopropanecarboxylic acid or its derivatives under suitable conditions, such as the use of a coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques like continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one substituent is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate: This compound has a similar chromen core but with an acetate group instead of a cyclopropanecarboxylate group.

    (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy (phenyl)acetic acid: Another similar compound with a phenylacetic acid group.

Uniqueness

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate is unique due to the presence of the cyclopropanecarboxylate group, which can impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

(8-methyl-2-oxo-4-phenylchromen-7-yl) cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-12-17(23-20(22)14-7-8-14)10-9-15-16(11-18(21)24-19(12)15)13-5-3-2-4-6-13/h2-6,9-11,14H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDUBMHFPRNBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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